molecular formula C13H22N2O3 B11763747 tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B11763747
M. Wt: 254.33 g/mol
InChI Key: QCRYPCJMEOXBJL-ZDUSSCGKSA-N
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Description

tert-Butyl (5S)-1-oxo-2,7-diazaspiro[45]decane-7-carboxylate is a chemical compound with the molecular formula C13H22N2O3 It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of specific starting materials under controlled conditions. One common synthetic route involves the reaction of a diazaspiro compound with tert-butyl chloroformate in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound. Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran and temperatures ranging from -78°C to room temperature.

Scientific Research Applications

tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes .

Comparison with Similar Compounds

tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate can be compared with other spirocyclic compounds, such as:

These comparisons highlight the uniqueness of tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl (5S)-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-4-5-13(9-15)6-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16)/t13-/m0/s1

InChI Key

QCRYPCJMEOXBJL-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]2(C1)CCNC2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2=O

Origin of Product

United States

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